molecular formula C4F8O B1294944 Butanoyl fluoride, heptafluoro- CAS No. 335-42-2

Butanoyl fluoride, heptafluoro-

Cat. No. B1294944
CAS RN: 335-42-2
M. Wt: 216.03 g/mol
InChI Key: YYXWJNBPHDUWJP-UHFFFAOYSA-N
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Description

Butanoyl fluoride, heptafluoro- is a chemical compound with the molecular formula C4F8O . It’s also known by its CAS number 335-42-2 .

Scientific Research Applications

Electrochemical Fluorination

Electrochemical fluorination of 4-(perfluoro-n-butyl)-n-butanoyl chloride, a process related to butanoyl fluoride, heptafluoro-, results in the production of perfluorooctanoyl fluoride. This process is significant as it yields higher quantities compared to the traditional n-octanoyl chloride method and produces fewer by-products, making it more efficient for industrial applications (Napoli, Conte, Gambaretto & Carlini, 1989).

Fluorination of Organic Compounds

Carbonyl fluoride, closely related to butanoyl fluoride, heptafluoro-, is a versatile intermediate in organic fluorine chemistry. It reacts with various carbonyl compounds, forming gem-difluorides and other derivatives. These reactions have wide-ranging applications in the synthesis of fluorinated materials (Fawcett, Tullock & Coffman, 1962).

Anionic Oligomerisation

In a study related to the field of fluorine chemistry, the anionic oligomerisation of hexafluoropropene, catalyzed by fluoride ion, was found to lead to isomerization and, in some cases, carbon-carbon bond fission. This process has implications for the synthesis of compounds like heptafluoro-isopropyl carbanion, which could be relevant in research involving butanoyl fluoride, heptafluoro- (Brunskill, Flowers, Gregory & Haszeldine, 1970).

Safety And Hazards

Butanoyl fluoride, heptafluoro- is a chemical compound that should be handled with care. It’s important to follow safety guidelines when handling this compound .

properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F8O/c5-1(13)2(6,7)3(8,9)4(10,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXWJNBPHDUWJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F7COF, C4F8O
Record name Butanoyl fluoride, 2,2,3,3,4,4,4-heptafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
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DSSTOX Substance ID

DTXSID0041696
Record name Perfluorobutanoyl fluoride
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Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanoyl fluoride, heptafluoro-

CAS RN

335-42-2
Record name 2,2,3,3,4,4,4-Heptafluorobutanoyl fluoride
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Record name Perfluorobutyryl fluoride
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Record name Butanoyl fluoride, 2,2,3,3,4,4,4-heptafluoro-
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Record name Perfluorobutanoyl fluoride
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Record name Perfluorobutyryl fluoride
Source European Chemicals Agency (ECHA)
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Record name HEPTAFLUOROBUTYROYL FLUORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E PROTECTION - Hand, 2005 - cybercemetery.unt.edu
The Toxic Substances Control Act (TSCA) Interagency Testing Committee (ITC) transmitted its 56th ITC Report to the Administrator of EPA on September 15, 2005. In the 56th ITC Report…
Number of citations: 39 cybercemetery.unt.edu

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